Adenosine Receptor Binding Affinity: N-Substituted Derivative Shows Nanomolar Ki and Significant A2a vs. A1 Selectivity
A derivative of 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine, specifically N-[2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (BDBM21181), demonstrates high-affinity binding to the human adenosine A2a receptor (Ki = 131 nM). Crucially, this compound exhibits a 32-fold selectivity for A2a over the closely related A1 receptor (Ki = 4,200 nM) [1]. This selectivity profile is a direct consequence of the specific N-4 substituent on the parent scaffold and is not a class-wide property.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki = 131 nM (A2a); Ki = 4,200 nM (A1) |
| Comparator Or Baseline | Same compound evaluated on two different but related targets (A2a vs. A1 adenosine receptors). |
| Quantified Difference | 32-fold selectivity for A2a over A1 |
| Conditions | Competitive radioligand binding assay using membranes from Flp-In HEK cells transfected with human adenosine receptors. Assay performed at pH 7.4 and 2°C. |
Why This Matters
This data is critical for researchers focused on adenosine receptor pharmacology, as it provides a validated starting point for developing selective A2a receptor ligands, a target implicated in neurodegenerative and inflammatory diseases.
- [1] BindingDB. BDBM21181: N-[2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide. Affinity Data for Adenosine A2a and A1 Receptors. View Source
